4-Bromo-2-fluorobenzotrifluoride
Overview
Description
4-Bromo-2-fluorobenzotrifluoride, also known as this compound, is a useful research compound. Its molecular formula is C7H3BrF4 and its molecular weight is 243 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent and Structural Properties in Lanthanide Complexes
4-Bromo-2-fluorobenzotrifluoride has been studied for its impact on the luminescent and structural properties of lanthanide complexes. Research demonstrates that the introduction of halogenated benzoates, including this compound, influences the symmetry around europium(III) ions in lanthanide complexes, affecting their luminescent properties. This study provides insight into the role of halogens in modifying the chemical environment of these complexes (Monteiro et al., 2015).
Synthesis of Novel Herbicides
The compound plays a role in the synthesis of novel herbicides. Specifically, this compound has been utilized in the synthetic process of beflubutamid, a new herbicide, demonstrating the compound's utility in agricultural chemistry (Chen Huan-you, 2012).
Electrochemical Fluorination
The electrochemical fluorination of aromatic compounds, including derivatives of this compound, has been investigated. This research highlights the importance of understanding the side reactions and mechanisms in the fluorination process of such halobenzenes, which is crucial for various industrial applications (Horio et al., 1996).
Bi-Functional Electrolyte Additive in Lithium-Ion Batteries
Another application of this compound is in the field of energy storage. 4-Bromo-2-fluoromethoxybenzene, derived from this compound, has been used as a novel bi-functional electrolyte additive for lithium-ion batteries. This research shows that it can enhance the thermal stability and safety of lithium-ion batteries, making it a promising candidate for future battery technologies (Zhang Qian-y, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzotrifluoride is a synthetic intermediate . It does not have a specific biological target as it is not a bioactive molecule. Instead, it is used in the synthesis of other compounds, which may have specific targets in biological systems.
Mode of Action
As a synthetic intermediate, the mode of action of this compound is primarily through its chemical reactions with other substances. It can participate in various chemical reactions to form new compounds .
Biochemical Pathways
It can be used in the synthesis of other compounds that may affect certain biochemical pathways .
Pharmacokinetics
It is primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can be used in the synthesis of 4-fluoro-3-trifluoromethyl Ph boronic acid, which is one of the main components of producing 2-trifluoromethyl-activated bisfluoro monomers .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPBVXQEVBURGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382346 | |
Record name | 4-Bromo-2-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142808-15-9 | |
Record name | 4-Bromo-2-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.